2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile
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Overview
Description
2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine ring and a nitrile group attached to a methyl-substituted carbon atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile typically involves the reaction of 2-chloropyridine with a suitable nitrile precursor under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.
Scientific Research Applications
2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridin-4-yl)methanol: A related compound with a hydroxymethyl group instead of a nitrile group.
2-Chloropyridin-4-yl)methanamine: Another similar compound with an amine group.
Uniqueness
2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile is unique due to its specific combination of a chloropyridine ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9ClN2 |
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Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C9H9ClN2/c1-9(2,6-11)7-3-4-12-8(10)5-7/h3-5H,1-2H3 |
InChI Key |
PEEFZNCHDXAWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=NC=C1)Cl |
Origin of Product |
United States |
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